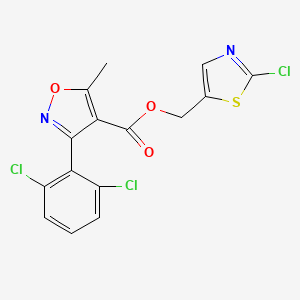
(2-Chloro-1,3-thiazol-5-yl)methyl 3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Chloro-1,3-thiazol-5-yl)methyl 3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate is a useful research compound. Its molecular formula is C15H9Cl3N2O3S and its molecular weight is 403.66. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (2-Chloro-1,3-thiazol-5-yl)methyl 3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate , commonly known as thiamethoxam, is a systemic insecticide that has garnered significant attention in agricultural chemistry due to its efficacy and unique mode of action. This article delves into the biological activity of thiamethoxam, focusing on its mechanisms of action, efficacy against various pests, and potential applications in cancer research.
Thiamethoxam is characterized by the following molecular structure:
- Molecular Formula : C8H10Cl2N4O3S
- Molecular Weight : 290.16 g/mol
- IUPAC Name : this compound
Thiamethoxam operates primarily as a neonicotinoid insecticide , which means it mimics the action of nicotine by binding to nicotinic acetylcholine receptors (nAChRs) in insects. This binding disrupts synaptic transmission in the insect nervous system, leading to paralysis and death. The compound is effective through both ingestion and contact, making it versatile for pest control in various agricultural settings .
Biological Activity Against Insects
Thiamethoxam exhibits a broad spectrum of activity against numerous insect pests. Its effectiveness can be summarized as follows:
| Insect Pest | Mode of Action | Efficacy |
|---|---|---|
| Aphids | Contact and ingestion | High |
| Whiteflies | Contact and ingestion | Moderate |
| Beetles | Contact | High |
| Lepidopteran larvae | Ingestion | High |
The compound is particularly noted for its rapid absorption by plants, which allows it to be transported throughout the plant tissue, providing systemic protection against herbivorous insects .
Anticancer Activity
Recent studies have explored the potential anticancer properties of compounds related to thiamethoxam. For instance, derivatives containing thiazole rings have shown promising results in inhibiting cancer cell proliferation. A study indicated that certain thiazole derivatives exhibited significant cytotoxic effects against colorectal adenocarcinoma (Caco-2) cells while showing limited activity against lung adenocarcinoma (A549) cells .
Case Study: Anticancer Activity of Thiazole Derivatives
In a comparative study involving several thiazole derivatives:
- Compound 3b demonstrated enhanced anticancer activity against Caco-2 cells with a reduction in viability to 39.8% compared to untreated controls (p < 0.001).
- Other compounds exhibited varying degrees of cytotoxicity based on structural modifications, suggesting that specific substitutions on the thiazole ring can significantly influence biological activity .
Cytotoxicity Studies
Cytotoxicity assays conducted on normal cell lines such as L929 revealed that while some derivatives of thiazole showed high anticancer activity, they also presented minimal toxicity to normal cells. This selectivity is crucial for developing therapeutic agents with fewer side effects .
Summary of Cytotoxicity Results
| Compound | Concentration (µM) | Viability (%) after 24h | Viability (%) after 48h |
|---|---|---|---|
| Compound 25 | 100 | 77 | 68 |
| Compound 29 | 200 | 89 | 73 |
| Control | - | 100 | 100 |
The data indicates that while some compounds were effective in reducing cancer cell viability, they did not significantly affect the viability of normal cells at comparable concentrations .
特性
IUPAC Name |
(2-chloro-1,3-thiazol-5-yl)methyl 3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Cl3N2O3S/c1-7-11(14(21)22-6-8-5-19-15(18)24-8)13(20-23-7)12-9(16)3-2-4-10(12)17/h2-5H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPJYIAQKVOXADF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)OCC3=CN=C(S3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Cl3N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














